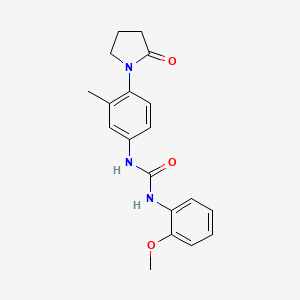![molecular formula C14H17N3O3S B2469234 3-エチル-8-(チオフェン-2-カルボニル)-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン CAS No. 1021073-56-2](/img/structure/B2469234.png)
3-エチル-8-(チオフェン-2-カルボニル)-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学と医薬品化学
この化合物の合成は、N-1モノ置換スピロ環状イミダゾリジン-2,4-ジオン(ヒダントイン)への簡便な経路を提供します。ヒダントインは、薬理学的に興味深いヘテロ環状骨格の特権的なクラスを構成します。ヒダントイン環自体は生物活性を持たないものの、5位および5,5位置換誘導体は治療の可能性を示しています。注目すべき用途には以下が含まれます。
農業用途
本化合物とは直接関係ありませんが、類似のスピロ化合物は農業で使用されています。例えば:
構造活性相関研究
研究者は、8-アミノ-3-[2-(4-フルオロフェノキシ)エチル]-1,3-ジアザスピロ[4.5]デカン-2,4-ジオンの新規誘導体を合成しました。 これらの研究は、抗けいれん活性の構造活性相関をよりよく理解することを目的としています .
作用機序
Target of Action
The primary targets of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4Similar compounds such as spirotetramat and other thiophene derivatives have been known to target various enzymes and receptors in pests, leading to their efficacy as insecticides .
Mode of Action
The presence of the thiophene ring and the spiro[4.5]decane moiety could contribute to its binding affinity and specificity .
Biochemical Pathways
Similar compounds have been known to interfere with various biochemical pathways in pests, leading to their effectiveness as insecticides .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on the organism’s enzymatic machinery .
Result of Action
Similar compounds have been known to exhibit antimicrobial and insecticidal activities .
特性
IUPAC Name |
3-ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-17-12(19)14(15-13(17)20)5-7-16(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,2,5-8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVEMCNSVWRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)







![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)
